molecular formula C18H19ClN2O3S B2732282 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide CAS No. 2034562-82-6

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide

Cat. No. B2732282
CAS RN: 2034562-82-6
M. Wt: 378.87
InChI Key: XUSXGQIADIQHLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Synthesis and Biological Screening

Research has explored the synthesis of derivatives related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide, investigating their biological potential. For instance, Aziz‐ur‐Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives and evaluated their antibacterial and enzyme inhibition capabilities. These compounds exhibited moderate to good activities, highlighting their potential in the development of new therapeutic agents Aziz‐ur‐Rehman et al., 2014.

Catalytic Applications

The compound has also found applications in catalysis, particularly in the transfer hydrogenation of ketones. A study by A. Ruff et al. (2016) detailed the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of various ketones, demonstrating the compound's utility in facilitating chemical transformations in an efficient and environmentally friendly manner A. Ruff et al., 2016.

Enzyme Inhibition and Molecular Docking

Furthermore, the synthesis of new Schiff bases derived from sulfamethoxazole and their evaluation for enzyme inhibition is another area of interest. S. Alyar et al. (2019) reported on compounds that inhibited enzymes like cholesterol esterase and tyrosinase, providing insights into their potential use in drug development and the understanding of enzyme mechanisms S. Alyar et al., 2019.

Antioxidant and Antibacterial Studies

The antioxidant and antibacterial properties of phenolic esters and amides derived from the compound have also been investigated. Research by S. Shankerrao et al. (2013) on derivatives of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed compounds with significant chelating ability and antibacterial potency, suggesting their usefulness in pharmaceutical applications S. Shankerrao et al., 2013.

Photocatalysis and Photochromism

Lastly, the application of sulfonamide derivatives in photocatalysis and the study of photochromic properties present another fascinating research domain. Studies like those conducted by E. Ortyl et al. (2002) on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene highlight the potential of these compounds in material science and photophysics E. Ortyl et al., 2002.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-21(2)15(17-11-13-7-3-5-9-16(13)24-17)12-20-25(22,23)18-10-6-4-8-14(18)19/h3-11,15,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXGQIADIQHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide

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